"Piperidin-4-yl acetate hydrochloride" CAS number and structure
"Piperidin-4-yl acetate hydrochloride" CAS number and structure
Executive Summary
Piperidin-4-yl acetate hydrochloride (CAS 94886-04-1) is a specialized heterocyclic building block widely utilized in advanced medicinal chemistry, neuropharmacology, and radiopharmaceutical synthesis. Characterized by a piperidine ring with an esterified hydroxyl group at the C4 position, this compound is purposefully supplied as a hydrochloride salt. This formulation ensures conformational stability and prevents unwanted nucleophilic side reactions inherent to amino-esters. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and specialized applications—particularly its critical role in the development of positron emission tomography (PET) tracers for neurodegenerative diseases.
Chemical Identity & Structural Elucidation
The molecule consists of a basic piperidine core and an acetate ester. In its free base form, the secondary amine of the piperidine ring is highly reactive. The hydrochloride salt is intentionally formulated to protonate the nitrogen atom[1].
Causality of the Salt Form: Protonation locks the nitrogen's lone pair, neutralizing its nucleophilicity. This structural intervention prevents intermolecular O-to-N acyl migration—a common degradation pathway in amino-esters where the amine attacks the ester carbonyl of an adjacent molecule, leading to polymeric amides. Consequently, the salt form guarantees long-term shelf stability and predictable reactivity during complex syntheses.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | Piperidin-4-yl acetate hydrochloride |
| Synonyms | 4-Acetoxypiperidine hydrochloride; 4-Piperidinyl acetate hydrochloride |
| CAS Number | 94886-04-1 |
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.65 g/mol |
| Melting Point | 178-179 °C |
| Physical Form | Solid powder |
| InChI Key | UDSMCVVEFKCVIM-UHFFFAOYSA-N |
(Data sourced from authoritative chemical databases[1],[2])
Synthetic Pathways & Mechanistic Insights
The synthesis of Piperidin-4-yl acetate hydrochloride requires orthogonal protection strategies to differentiate the reactivities of the secondary amine and the secondary alcohol.
Chemical synthesis workflow of Piperidin-4-yl acetate HCl.
Step-by-Step Methodology: Orthogonal Synthesis
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N-Boc Protection: 4-Hydroxypiperidine is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine).
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Causality: The secondary amine is significantly more nucleophilic than the C4 hydroxyl group. Without protection, acetylation would yield N-acetyl-4-hydroxypiperidine. The Boc group sterically and electronically shields the nitrogen.
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O-Acetylation: The N-Boc-4-hydroxypiperidine is treated with acetic anhydride (Ac₂O) and catalytic 4-Dimethylaminopyridine (DMAP) in dichloromethane.
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Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. This overcomes the steric hindrance of the secondary alcohol, driving the esterification to completion.
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Deprotection & Salt Formation: The intermediate is dissolved in an anhydrous solvent (e.g., diethyl ether or dioxane) and treated with anhydrous HCl gas or a concentrated HCl/dioxane solution.
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Causality: Anhydrous HCl selectively cleaves the Boc group, releasing isobutylene and CO₂ as gases (driving the reaction forward via Le Chatelier's principle). The anhydrous environment is critical; aqueous HCl would risk hydrolyzing the newly formed acetate ester. The product immediately precipitates as the stable hydrochloride salt.
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Self-Validating System (QC): Confirm the absence of the Boc group via ¹H-NMR (disappearance of the 9H singlet at ~1.4 ppm) and verify the salt formation via titration to ensure the stoichiometry is exactly 1:1.
Applications in Advanced Therapeutics & Imaging
Precursor for Acetylcholinesterase (AChE) PET Radiotracers
A primary and highly specialized application of Piperidin-4-yl acetate hydrochloride is its use as a precursor for N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A)[3]. [¹¹C]MP4A is a highly specific PET radioligand used to map brain AChE activity, which is crucial for studying the cholinergic degeneration observed in Alzheimer's and Parkinson's diseases[3].
Radiosynthesis and enzymatic targeting of [11C]MP4A.
Step-by-Step Methodology: Automated Radiosynthesis of [¹¹C]MP4A
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Precursor Activation: Piperidin-4-yl acetate hydrochloride is dissolved in anhydrous dimethylformamide (DMF) along with a weak base (e.g., K₂CO₃)[3].
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Causality: The base neutralizes the HCl salt in situ, liberating the nucleophilic secondary amine. Anhydrous DMF is chosen as a polar aprotic solvent to maximize the rate of the subsequent Sₙ2 reaction.
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Radiolabeling (N-Alkylation): [¹¹C]Methyl iodide ([¹¹C]CH₃I), generated from a cyclotron, is introduced into the reaction vessel at elevated temperatures[3].
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Causality: The free secondary amine attacks the [¹¹C]CH₃I via an Sₙ2 mechanism, yielding the tertiary amine [¹¹C]MP4A.
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Purification: The crude mixture is immediately subjected to semi-preparative HPLC[3].
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Causality: Unreacted precursor and radiochemical impurities must be removed to achieve the >98% radiochemical purity required for human intravenous injection.
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In Vivo Mechanism: Once injected, [¹¹C]MP4A crosses the blood-brain barrier due to its lipophilicity. It is specifically hydrolyzed by AChE into N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH)[3].
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Causality: [¹¹C]MP4OH is highly hydrophilic and becomes "trapped" in the brain tissue. The accumulation of the radioactive signal is directly proportional to local AChE enzymatic activity[3].
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Self-Validating System (QC): Confirm radiochemical purity (>98%) and specific activity via analytical radio-HPLC using a co-injected non-radioactive standard (MP4A) to validate the retention time.
Structural Differentiation in PROTAC Linker Chemistry
In medicinal chemistry literature, "piperidin-4-yl acetate" is occasionally confused with "piperidin-4-ylacetic acid" derivatives (e.g., tert-Butyl 2-(piperidin-4-yl)acetate). While Piperidin-4-yl acetate hydrochloride (CAS 94886-04-1) is an ester attached directly to the piperidine ring, the acetic acid derivatives contain the ester on an extended alkyl chain and are predominantly utilized as linkers in Proteolysis Targeting Chimeras (PROTACs). Recognizing this structural distinction is vital for accurate procurement and synthetic planning.
Handling, Storage, and Safety (EHS)
As a hydrochloride salt, the compound is hygroscopic and must be protected from moisture to prevent gradual ester hydrolysis[4].
Table 2: Hazard Classifications (GHS)
| Hazard Code | Description | GHS Category |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2A |
| H335 | May cause respiratory irritation | STOT SE 3 |
(Hazard data validated via ECHA and standard SDS documentation[2],[4])
Storage Protocol: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C. Use desiccants to maintain an anhydrous environment and prevent the degradation of the acetate ester[4].
References
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Sigma-Aldrich. piperidin-4-yl acetate hydrochloride | 94886-04-1. 1
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European Chemicals Agency (ECHA). piperidin-4-yl acetate hydrochloride - ECHA CHEM. 2
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Echemi. 4-ACETOXY-PIPERIDINE, HYDROCHLORIDE SDS, 94886-04-1 Safety Data Sheets. 4
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National Center for Biotechnology Information (NCBI). N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD). 5
Sources
- 1. piperidin-4-yl acetate hydrochloride | 94886-04-1 [sigmaaldrich.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
